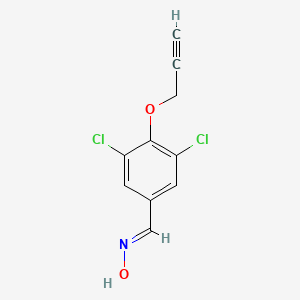

3,5-dichloro-4-(2-propyn-1-yloxy)benzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

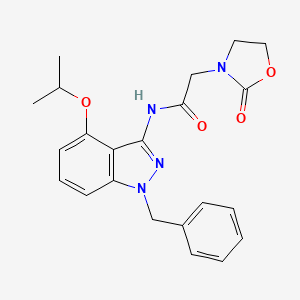

Oxime ethers and their derivatives are of significant interest due to their versatile chemical behaviors and potential applications in various fields of chemistry. While specific information on "3,5-dichloro-4-(2-propyn-1-yloxy)benzaldehyde oxime" is not available, studies on similar compounds can provide valuable insights into the synthesis methods, structural analysis, and properties of such chemicals.

Synthesis Analysis

Studies on oxime ether derivatives demonstrate various synthesis methods, including reactions of benzaldehyde with hydroxylamine and subsequent modifications. For instance, the synthesis of related oxime ethers involves base-catalyzed reactions, highlighting techniques that could potentially apply to the compound (Dey et al., 2017).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques like IR, NMR, and UV-visible spectroscopy are commonly used to determine the molecular structure of oxime ethers. These methods provide insights into the geometric configuration, electron distribution, and molecular interactions within these compounds, offering a basis for understanding the structural characteristics of "3,5-dichloro-4-(2-propyn-1-yloxy)benzaldehyde oxime" (Özay et al., 2013).

Chemical Reactions and Properties

The reactivity of oxime ethers involves various chemical transformations, including reactions with different reagents under photoinduced electron-transfer conditions. These studies elucidate the potential pathways for forming aldehydes and nitriles from oxime derivatives, which may be relevant for understanding the chemical behavior of the compound of interest (de Lijser et al., 2006).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Several studies have focused on the synthesis and crystallographic analysis of oxime derivatives, including related structures to 3,5-dichloro-4-(2-propyn-1-yloxy)benzaldehyde oxime. For instance, Dey et al. (2017) synthesized three oxime ether derivatives and analyzed their crystal structures, molecular geometries, and electronic structures through DFT optimized models, revealing insights into their 2D and 3D architectures and electronic band gaps (Dey et al., 2017).

Catalysis and Chemical Reactions

The role of oxime derivatives in catalysis and chemical reactions has been demonstrated in several studies. Chen et al. (2017) achieved direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group, indicating the potential of oxime derivatives in facilitating specific chemical transformations (Chen et al., 2017). Moreover, Gawade et al. (2014) described catalyst-dependent metathesis reactions between 3-en-1-ynamides and nitrosoarenes, catalyzed by Ag(I) or Zn(II), to yield benzaldehyde derivatives, showcasing the versatility of oxime derivatives in organic synthesis (Gawade et al., 2014).

Molecular Properties and Applications

Studies on the molecular properties and applications of oxime derivatives have highlighted their potential in various fields. For example, the development of novel fluorescence probes by Setsukinai et al. (2003) to reliably detect reactive oxygen species, utilizing the unique properties of oxime derivatives, underscores their utility in biological and chemical applications (Setsukinai et al., 2003).

Propriétés

IUPAC Name |

(NE)-N-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c1-2-3-15-10-8(11)4-7(6-13-14)5-9(10)12/h1,4-6,14H,3H2/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWRQHWSZOBVSM-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1Cl)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=C(C=C(C=C1Cl)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)

![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)

![1-cyclopropyl-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5518031.png)